molecular formula C11H15NO2 B1646450 (2,6-Dimethylphenoxy)acetoxime CAS No. 55304-19-3

(2,6-Dimethylphenoxy)acetoxime

Cat. No.: B1646450
CAS No.: 55304-19-3
M. Wt: 193.24 g/mol
InChI Key: DJQNMCARGAAZBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2,6-Dimethylphenoxy)acetoxime typically involves the reaction of 2,6-dimethylphenol with chloroacetonitrile in the presence of a base to form (2,6-dimethylphenoxy)acetonitrile. This intermediate is then treated with hydroxylamine hydrochloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenoxy)acetoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it to amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

(2,6-Dimethylphenoxy)acetoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenoxy)acetoxime involves its interaction with specific molecular targets. As a metabolite of Mexiletine, it may influence ion channels and receptors in the body, contributing to its pharmacological effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    (2,6-Dimethylphenoxy)acetic acid: Another derivative with similar structural features.

    (2,6-Dimethylphenoxy)acetone: Shares the phenoxyacetone backbone but differs in functional groups.

Properties

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQNMCARGAAZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722234
Record name N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-19-3
Record name N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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